molecular formula C7H10BrN3 B13500103 N1-(3-bromopyridin-2-yl)ethane-1,2-diamine

N1-(3-bromopyridin-2-yl)ethane-1,2-diamine

Katalognummer: B13500103
Molekulargewicht: 216.08 g/mol
InChI-Schlüssel: SFCPLRKRBHNAHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(3-bromopyridin-2-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C7H12BrCl2N3. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

The synthesis of N1-(3-bromopyridin-2-yl)ethane-1,2-diamine typically involves the reaction of 3-bromopyridine with ethane-1,2-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

N1-(3-bromopyridin-2-yl)ethane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

N1-(3-bromopyridin-2-yl)ethane-1,2-diamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism by which N1-(3-bromopyridin-2-yl)ethane-1,2-diamine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

N1-(3-bromopyridin-2-yl)ethane-1,2-diamine can be compared with other similar compounds, such as:

  • N1-(2-bromopyridin-3-yl)ethane-1,2-diamine
  • N1-(4-bromopyridin-2-yl)ethane-1,2-diamine
  • N1-(3-chloropyridin-2-yl)ethane-1,2-diamine

These compounds share similar structural features but may exhibit different chemical reactivities and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its properties and applications.

Eigenschaften

Molekularformel

C7H10BrN3

Molekulargewicht

216.08 g/mol

IUPAC-Name

N'-(3-bromopyridin-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C7H10BrN3/c8-6-2-1-4-10-7(6)11-5-3-9/h1-2,4H,3,5,9H2,(H,10,11)

InChI-Schlüssel

SFCPLRKRBHNAHS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(N=C1)NCCN)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.